2,6,8-Trimethylquinoline-3-carboxylic acid ethyl ester
Description
Properties
IUPAC Name |
ethyl 2,6,8-trimethylquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-5-18-15(17)13-8-12-7-9(2)6-10(3)14(12)16-11(13)4/h6-8H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNLPWMPCOZQQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=CC(=C2N=C1C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20588936 | |
| Record name | Ethyl 2,6,8-trimethylquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20588936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948291-48-3 | |
| Record name | Ethyl 2,6,8-trimethyl-3-quinolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=948291-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2,6,8-trimethylquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20588936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 2,6,8-Trimethylquinoline-3-carboxylic acid ethyl ester generally involves two main steps:
- Formation of the quinoline core with appropriate methyl substitutions
- Introduction of the carboxylic acid ethyl ester group at the 3-position
Esterification Techniques
Esterification is a critical step in the preparation of the ethyl ester derivative from the corresponding carboxylic acid. Several methods are employed:
Fischer Esterification
- Traditional acid-catalyzed esterification of 2,6,8-trimethylquinoline-3-carboxylic acid with ethanol under reflux conditions.
- This method is classical but may require long reaction times and removal of water to drive the equilibrium toward ester formation.
Titanium Tetrachloride-Assisted Esterification
- A more recent and efficient method involves the use of titanium tetrachloride (TiCl4) as a coupling reagent.
- This method allows direct esterification of carboxylic acids with alcohols under mild conditions (room temperature, dichloromethane solvent).
- The reaction proceeds via formation of an acid-titanium adduct, which then reacts with ethanol to yield the ester.
- Advantages include high yields (up to 97% in related systems), mild conditions, and operational simplicity.
Quinoline Core Synthesis and Functionalization
The quinoline ring with 2,6,8-trimethyl substitution is typically prepared through established heterocyclic synthesis routes such as:
- Pfitzinger Reaction: Condensation of substituted anilines with keto acids or derivatives.
- Skraup Synthesis: Cyclization of aniline derivatives with glycerol and oxidizing agents.
- Subsequent methylation steps or use of methyl-substituted starting materials ensure the trimethyl substitution pattern.
Following quinoline core formation, selective carboxylation at the 3-position can be achieved via:
- Directed lithiation followed by carbon dioxide quenching.
- Transition metal-catalyzed carboxylation reactions.
Use of Glycine Equivalents for Ester Synthesis
Research on related tetrahydroisoquinoline-3-carboxylic acid esters (structurally similar to quinoline derivatives) shows that glycine derivatives such as α-phosphonoglycine trimethyl esters can serve as glycine donors in multi-step syntheses, improving yield and regioselectivity.
Comparative Data Table of Preparation Methods
| Preparation Method | Reaction Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|
| Fischer Esterification | Acid catalyst, reflux with ethanol | Moderate (30-50) | Simple, classical method | Long reaction time, equilibrium |
| Titanium Tetrachloride-Assisted Esterification | Room temp, dichloromethane, TiCl4 | High (up to 97) | Mild conditions, high yield | Sensitive reagent, moisture sensitive |
| Glycine Donor (Phosphonoglycine Esters) | Multi-step, mild conditions | 40-58 | High regioselectivity, better yields | Multi-step, more complex |
| Directed Lithiation & Carboxylation | Low temperature, organolithium reagents | Variable | Selective functionalization | Requires handling of reactive reagents |
Detailed Research Findings
- The titanium tetrachloride method is particularly notable for its efficiency in ester formation, avoiding harsh acidic conditions and enabling higher purity products confirmed by NMR and GC/MS analyses.
- Using phosphonoglycine trimethyl esters as glycine donors in the synthesis of related quinoline derivatives offers improved yields and easier purification compared to traditional hydantoin-based methods.
- The classical Fischer esterification, while reliable, is less favored for industrial or large-scale synthesis due to equilibrium limitations and longer reaction times.
- Quinoline ring synthesis and methylation steps are well-established, and the choice of starting materials significantly impacts the overall efficiency of the preparation process.
Chemical Reactions Analysis
Types of Reactions
2,6,8-Trimethylquinoline-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the ester group into an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline carboxylic acids, while reduction can produce quinoline alcohols.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of 243.3 g/mol. The quinoline backbone, characterized by a fused benzene and pyridine ring, along with three methyl groups at positions 2, 6, and 8, enhances its reactivity and solubility, making it suitable for various applications.
Pharmaceutical Applications
-
Antimicrobial Activity :
Research has indicated that 2,6,8-trimethylquinoline-3-carboxylic acid ethyl ester exhibits antimicrobial properties against a range of bacteria and fungi. Its efficacy in inhibiting the growth of pathogens makes it a candidate for developing new antimicrobial agents. -
Anti-inflammatory Properties :
The compound has been studied for its potential anti-inflammatory effects. It may serve as a lead compound in the development of treatments for inflammatory diseases. -
Enzyme Inhibition :
It has been identified as a potential inhibitor of specific phosphodiesterases (PDEs), which are important targets in drug development for various diseases including chronic obstructive pulmonary disease (COPD) and neglected tropical diseases .
Material Science Applications
-
Fluorescent Dyes :
The compound can be utilized in the synthesis of fluorescent dyes due to its structural characteristics, which allow it to absorb and emit light at specific wavelengths. This property is valuable in biological imaging and diagnostics. -
Polymer Additives :
As an additive in polymer formulations, it can enhance properties such as thermal stability and mechanical strength. This application is particularly relevant in the production of advanced materials for industrial use.
Biological Studies
Case Study: Antimicrobial Efficacy
A study conducted on the antimicrobial activity of this compound demonstrated its effectiveness against several strains of bacteria including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be significantly lower than those of traditional antibiotics, suggesting its potential as a novel antimicrobial agent.
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Methylquinoline | Quinoline core with one methyl group | Less steric hindrance compared to trimethylated versions |
| 4-Methylquinoline | Methyl group at position 4 | Different reactivity patterns due to substitution location |
| 8-Hydroxyquinoline | Hydroxyl group at position 8 | Exhibits different biological activities due to hydroxyl functionality |
| 6-Methoxyquinoline | Methoxy group at position 6 | Enhanced solubility and altered electronic properties |
The structural arrangement of methyl groups in this compound not only influences its chemical reactivity but also enhances its biological activity compared to other quinoline derivatives.
Mechanism of Action
The mechanism of action of 2,6,8-Trimethylquinoline-3-carboxylic acid ethyl ester and its derivatives involves interactions with various molecular targets and pathways:
Molecular Targets: These compounds can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways: The specific pathways affected depend on the biological context, but common pathways include those involved in cell signaling, metabolism, and oxidative stress response.
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
2,6,8-Trimethylquinoline-3-carboxylic acid ethyl ester (TMQCEE) is a quinoline derivative with significant potential in medicinal chemistry due to its diverse biological activities. This compound features a quinoline ring substituted with three methyl groups and an ethyl ester functional group, which contributes to its unique chemical properties and biological interactions.
- Molecular Formula : C15H17NO2
- Molecular Weight : 243.30 g/mol
- Structure : Contains a quinoline ring with methyl substitutions at positions 2, 6, and 8.
Biological Activities
Research indicates that TMQCEE exhibits various biological activities, including:
- Antimicrobial Properties : TMQCEE has demonstrated effectiveness against several bacterial strains, highlighting its potential as an antimicrobial agent.
- Anticancer Activity : Studies have shown that TMQCEE and its derivatives can inhibit the growth of cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism is speculated to involve chelation with divalent metals, enhancing its cytotoxic effects .
- Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory properties, potentially making it useful in treating inflammatory diseases.
The biological activity of TMQCEE is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : TMQCEE can inhibit specific kinases involved in cell signaling pathways, which may contribute to its anticancer effects.
- Receptor Modulation : The compound may interact with receptors that play critical roles in inflammation and cellular proliferation.
Case Studies and Experimental Results
-
Antimicrobial Activity :
- A study evaluated the antibacterial efficacy of TMQCEE against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli.
-
Cytotoxicity Assays :
- In vitro studies assessed the cytotoxic effects of TMQCEE on MCF7 and HeLa cell lines. The IC50 values indicated significant growth inhibition at low concentrations, suggesting high potency as an anticancer agent.
- Kinase Inhibition :
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2,5,8-Trimethylquinoline-3-carboxylic acid ethyl ester | C15H17NO2 | Different methyl substitution pattern |
| 4-Methylquinoline-3-carboxylic acid ethyl ester | C12H13NO2 | Lacks additional methyl groups |
| 2-Methylquinoline-3-carboxylic acid ethyl ester | C13H15NO2 | Contains only one methyl group at position 2 |
TMQCEE's unique methyl substitution pattern significantly influences its reactivity and biological activity compared to other quinoline derivatives.
Q & A
Q. What synthetic methodologies are commonly employed for preparing 2,6,8-trimethylquinoline-3-carboxylic acid ethyl ester?
The synthesis of quinoline-3-carboxylic acid derivatives typically involves multi-step condensation and cyclization reactions. For example:
- Ethyl ester formation : Hydrolysis of intermediates (e.g., ethyl 4-hydroxyquinoline-3-carboxylate derivatives) using 10% NaOH in methanol under reflux, followed by acidification to yield the carboxylic acid intermediate .
- Methyl group introduction : Friedel-Crafts alkylation or methylation of the quinoline core using methyl halides or dimethyl sulfate in the presence of Lewis acids like AlCl₃ .
Q. Key Considerations :
- Optimize reaction temperatures (e.g., 90°C for condensation, boiling diphenyl ether for cyclization) to avoid side products .
- Monitor reaction progress via TLC or HPLC to ensure complete conversion.
Q. How can researchers validate the purity and structural identity of this compound in the absence of vendor-provided analytical data?
Since commercial suppliers like Sigma-Aldrich do not provide analytical validation for this compound , researchers should employ:
- Spectroscopic techniques :
- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water gradient) to assess purity (>95%) .
Q. What analytical methods are recommended for characterizing stability under varying storage conditions?
- Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures.
- Hydrolytic stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours and analyze degradation products via LC-MS .
- Storage recommendations : Store in airtight containers at –20°C in a desiccator to prevent moisture absorption and oxidation .
Advanced Research Questions
Q. What is the mechanistic basis for the biological activity of this compound in pharmacological studies?
While direct data on 2,6,8-trimethylquinoline-3-carboxylate is limited, structurally related quinoline esters exhibit:
Q. Experimental Design :
Q. How do steric and electronic effects of methyl substituents influence reactivity in further functionalization?
- Steric hindrance : The 2,6,8-trimethyl groups may impede electrophilic substitution at the 4-position, directing reactions to less hindered sites (e.g., 5- or 7-positions) .
- Electronic effects : Methyl groups donate electron density via hyperconjugation, activating the quinoline ring for nucleophilic attack at electron-deficient positions .
Q. Case Study :
Q. What challenges arise in scaling up synthesis while maintaining enantiomeric purity?
- Racemization risk : Ester hydrolysis under basic conditions may lead to racemization. Use mild, non-nucleophilic bases (e.g., NaHCO₃) and low temperatures .
- Purification : Employ chiral chromatography (e.g., amylose-based columns) or enzymatic resolution (e.g., esterase-mediated kinetic resolution) .
Q. Scalability Data :
| Parameter | Lab Scale (mg) | Pilot Scale (g) |
|---|---|---|
| Yield | 60% | 45% |
| Purity | >95% | 90% |
| Key Issue | Solvent recovery | Racemization |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
